

Cell viability assay protocol using NL-1 on REH cells

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Application Note and Protocol

Topic: Cell Viability Assay Protocol using NL-1 on REH Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for determining the cytotoxic effects of **NL-1**, a mitoNEET inhibitor, on the REH human B-cell precursor acute lymphoblastic leukemia (ALL) cell line. REH cells serve as a critical in vitro model for studying B-ALL.[1][2] **NL-1** has demonstrated antileukemic activity by inducing autophagy-mediated cell death.[3][4] This protocol outlines the necessary steps for cell culture, preparation of **NL-1**, and the execution of a colorimetric cell viability assay using a tetrazolium salt-based method (e.g., WST-8 from a Cell Counting Kit-8), which is a reliable method for assessing metabolic activity in viable cells.

Introduction

The REH cell line, established from a patient with acute lymphocytic leukemia, is widely used in cancer research to study the pathobiology of B-ALL and to evaluate potential therapeutic agents.[2] **NL-1** is a small molecule inhibitor of mitoNEET, a mitochondrial outer membrane protein.[3][5] Inhibition of mitoNEET by **NL-1** has been shown to induce a concentration-dependent decrease in the viability of REH cells, making it a compound of interest for leukemia



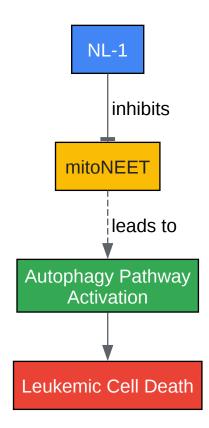
therapeutics.[4][6] The IC50 value for **NL-1** in REH cells is approximately 47.35 μ M after 72 hours of treatment.[3][5]

The protocol described herein employs a WST-8 based assay, a sensitive colorimetric method for the determination of cell viability. In this assay, the water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenase activities in viable cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of formazan dye generated is directly proportional to the number of living cells.

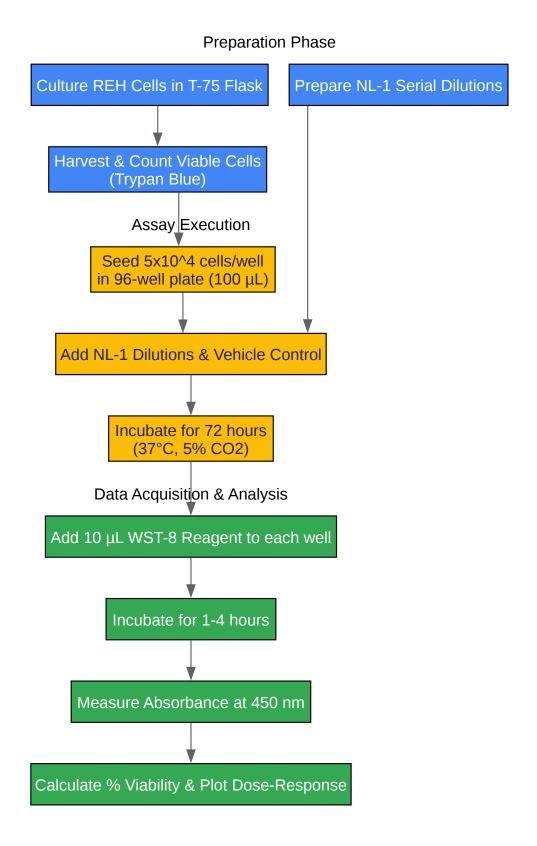
Signaling Pathway of NL-1 in Leukemia Cells

NL-1 exerts its antileukemic effect by inhibiting mitoNEET. This inhibition triggers a cascade of events leading to the activation of the autophagic pathway, which ultimately results in cancer cell death.[3][4][6]









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